molecular formula C8H10N2O2 B2357566 1-Methyl-3-(prop-2-en-1-yloxy)-1,2-dihydropyrazin-2-one CAS No. 2167297-84-7

1-Methyl-3-(prop-2-en-1-yloxy)-1,2-dihydropyrazin-2-one

Cat. No.: B2357566
CAS No.: 2167297-84-7
M. Wt: 166.18
InChI Key: UZVVKEFTVAZBPF-UHFFFAOYSA-N
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Description

1-Methyl-3-(prop-2-en-1-yloxy)-1,2-dihydropyrazin-2-one is a heterocyclic compound that features a pyrazinone core with a methyl group and a prop-2-en-1-yloxy substituent

Preparation Methods

The synthesis of 1-Methyl-3-(prop-2-en-1-yloxy)-1,2-dihydropyrazin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1,2-dihydropyrazin-2-one with prop-2-en-1-ol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a base to facilitate the formation of the prop-2-en-1-yloxy group.

Chemical Reactions Analysis

1-Methyl-3-(prop-2-en-1-yloxy)-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering the pyrazinone core or the prop-2-en-1-yloxy group.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazinone core or the prop-2-en-1-yloxy group are replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-3-(prop-2-en-1-yloxy)-1,2-dihydropyrazin-2-one has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(prop-2-en-1-yloxy)-1,2-dihydropyrazin-2-one is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

1-Methyl-3-(prop-2-en-1-yloxy)-1,2-dihydropyrazin-2-one can be compared to other pyrazinone derivatives, such as:

    1-Methyl-3-(prop-2-yn-1-yloxy)-1,2-dihydropyrazin-2-one: Similar structure but with a prop-2-yn-1-yloxy group instead of prop-2-en-1-yloxy.

    1-Methyl-3-(prop-2-en-1-yloxy)-1,2-dihydropyrazin-2-thione: Contains a sulfur atom in place of the oxygen in the pyrazinone core.

These similar compounds share structural features but differ in their chemical properties and reactivity, highlighting the unique characteristics of this compound.

Properties

IUPAC Name

1-methyl-3-prop-2-enoxypyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-3-6-12-7-8(11)10(2)5-4-9-7/h3-5H,1,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVVKEFTVAZBPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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